Ethyl4-bromo-2-phenylthiazole-5-carboxylate
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Overview
Description
Ethyl 4-bromo-2-phenylthiazole-5-carboxylate is an organic compound with the molecular formula C12H10BrNO2S It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-2-phenylthiazole-5-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For this compound, 2-bromoacetophenone reacts with thiourea to form 2-phenylthiazole.
Bromination: The 2-phenylthiazole is then brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Esterification: The final step involves the esterification of the carboxylic acid group at the 5-position with ethanol in the presence of a dehydrating agent like sulfuric acid or using a Fischer esterification method.
Industrial Production Methods
Industrial production of Ethyl 4-bromo-2-phenylthiazole-5-carboxylate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Ethyl 4-bromo-2-phenylthiazole-5-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form thiazolidines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Formation of 4-substituted thiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Hydrolysis: Formation of 4-bromo-2-phenylthiazole-5-carboxylic acid.
Scientific Research Applications
Ethyl 4-bromo-2-phenylthiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential antimicrobial and anticancer agents.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Chemical Biology: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-2-phenylthiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors. The bromine atom and the thiazole ring are crucial for its binding affinity and specificity towards molecular targets. The ester group can be hydrolyzed in vivo to release the active carboxylic acid form, which interacts with biological pathways.
Comparison with Similar Compounds
Ethyl 4-bromo-2-phenylthiazole-5-carboxylate can be compared with other thiazole derivatives such as:
Ethyl 2-phenylthiazole-4-carboxylate: Lacks the bromine atom, which may result in different reactivity and biological activity.
4-Bromo-2-phenylthiazole: Lacks the ester group, which affects its solubility and reactivity.
2-Phenylthiazole-5-carboxylic acid: Lacks the ethyl ester group, which influences its chemical properties and applications.
Properties
Molecular Formula |
C12H10BrNO2S |
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Molecular Weight |
312.18 g/mol |
IUPAC Name |
ethyl 4-bromo-2-phenyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H10BrNO2S/c1-2-16-12(15)9-10(13)14-11(17-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
RCPFTKMKNMTZJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2)Br |
Origin of Product |
United States |
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